5-Bromo-N,N-dimethyltryptamine
Overview
Description
5-Bromo-N,N-dimethyltryptamine is a psychedelic brominated indole alkaloid. It is found in marine sponges such as Smenospongia aurea and Smenospongia echina, as well as in Verongula rigida . This compound is a derivative of N,N-dimethyltryptamine, a well-known psychedelic substance found in various plants and animals .
Mechanism of Action
Target of Action
5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) is a psychedelic brominated indole alkaloid . The primary target of 5-Bromo-DMT is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2A receptor is involved in various functions including the regulation of mood and cognition .
Mode of Action
5-Bromo-DMT interacts with the 5-HT2A receptor, leading to changes in the receptor’s activity . The exact nature of this interaction is not fully understood, but it is known that 5-Bromo-DMT has a pEC50 value of 5.51 for the 5-HT2A receptor , indicating its potency in activating this receptor.
Biochemical Pathways
Given its interaction with the 5-ht2a receptor, it is likely that it impacts serotonin signaling pathways . Serotonin is a key neurotransmitter involved in many functions, including mood regulation, and alterations in serotonin signaling can have significant downstream effects.
Result of Action
Animal studies on 5-Bromo-DMT have shown that it produces effects suggestive of sedative and antidepressant activity . It has also been reported to cause a significant reduction of locomotor activity in the rodent Forced Swim Test (FST) model . In humans, 5-Bromo-DMT was reported to be psychoactive at 20–50 mg via vaporization, with mild psychedelic-like activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-N,N-dimethyltryptamine interacts with the 5-HT 2A receptor, with a pEC50 value of 5.51 . This interaction suggests that it may play a role in modulating serotonin signaling pathways .
Cellular Effects
Animal studies on this compound have shown that it produces effects suggestive of sedative and antidepressant activity and caused significant reduction of locomotor activity in the rodent FST model . This indicates that this compound may influence cell function by modulating neurotransmitter systems and affecting cellular metabolism .
Molecular Mechanism
Its interaction with the 5-HT 2A receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its rapid clearance from the body , it is likely that its effects are short-lived and that any long-term effects on cellular function would be the result of repeated exposure.
Dosage Effects in Animal Models
This compound was reported to be psychoactive at 20–50 mg via vaporization with mild psychedelic-like activity
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. It is known that DMT, a closely related compound, is metabolized primarily by the enzyme monoamine oxidase A (MAO-A) . It is possible that this compound is metabolized through similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethyltryptamine typically involves the bromination of N,N-dimethyltryptamine. The process begins with the preparation of N,N-dimethyltryptamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions .
Industrial Production Methods: the general approach would involve large-scale bromination reactions, followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming N,N-dimethyltryptamine.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: N,N-dimethyltryptamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N,N-dimethyltryptamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of brominated indole alkaloids.
Biology: Research on its biological activity has shown potential sedative and antidepressant effects.
Medicine: Studies are exploring its potential therapeutic applications in treating neuropsychiatric disorders.
Industry: It is used in the synthesis of other brominated compounds and as a chemical intermediate.
Comparison with Similar Compounds
- 5-Chloro-N,N-dimethyltryptamine
- 5-Fluoro-N,N-dimethyltryptamine
- 5-Nitro-N,N-dimethyltryptamine
- 5,6-Dibromo-N,N-dimethyltryptamine
Comparison: 5-Bromo-N,N-dimethyltryptamine is unique due to its bromine substitution at the 5-position of the indole ring. This substitution significantly influences its pharmacological properties compared to other halogenated derivatives. For instance, 5-Chloro-N,N-dimethyltryptamine and 5-Fluoro-N,N-dimethyltryptamine have different receptor binding affinities and psychoactive effects .
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEYZYQLBQUZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326928 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-65-6 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17274-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromodimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Bromo-N,N-dimethyltryptamine, and how does its structure contribute to its activity?
A1: this compound exhibits antidepressant-like and sedative effects, primarily attributed to its interaction with serotonin receptors. Specifically, it demonstrates nanomolar affinities for the 5-HT1A and 5-HT7 receptors [, ]. These receptors are involved in mood regulation, sleep, and anxiety, explaining the observed behavioral effects in animal models. The presence of the bromine atom at the 5-position of the indole ring appears crucial for its activity. Research suggests that bromine contributes unique chemical space and electrostatic interactions, enhancing binding affinity to the serotonin receptors compared to non-brominated analogs [].
Q2: What are the potential therapeutic applications of this compound based on the current research?
A2: Preclinical studies using the forced swim test (FST) in mice, a model for assessing antidepressant activity, indicate that this compound significantly reduces immobility time, suggesting antidepressant-like effects [, ]. Additionally, observations of reduced locomotor activity in mice suggest potential sedative properties []. These findings highlight its potential as a lead compound for developing novel therapeutics for mood disorders and anxiety.
Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?
A3: While promising, the current research on this compound is primarily based on in vitro binding assays and preclinical animal models. Further investigation is necessary to determine its efficacy and safety profile in humans. Future research directions should focus on:
Q4: What is the significance of finding this compound in marine organisms?
A4: The discovery of this compound and similar brominated indole alkaloids in marine sponges highlights the vast and underexplored chemical diversity of marine natural products [, ]. These findings underscore the potential of marine organisms as sources of novel bioactive compounds with therapeutic applications. Additionally, the presence of bromine, a halogen abundant in the marine environment, in these compounds emphasizes its importance in shaping the unique chemical space and biological activities of marine natural products [].
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